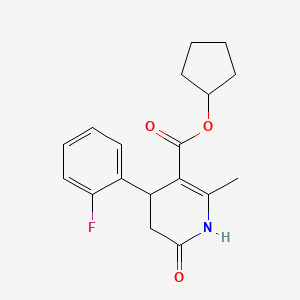
3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The focus of the research on this compound lies in its synthesis and characterization, as well as the exploration of its molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of similar fluorine-containing compounds typically involves specific reactions like condensation and cyclization. For instance, a study by McLaughlin et al. (2016) elaborates on the synthesis of a closely related compound, identifying the routes and by-products during the synthesis process, which could be relevant for the synthesis of 3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, as demonstrated by Jasinski et al. (2012), who provided insights into the crystal structures of similar pyrazoline derivatives (Jasinski et al., 2012). These studies typically focus on the geometry and intermolecular interactions within the crystal structure.
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl compounds can vary, as seen in the work by Moreno-Fuquen et al. (2022), who studied the activation and deactivation of inter-peptide bonds in related compounds (Moreno-Fuquen et al., 2022). This kind of research often explores the reactivity of specific functional groups and their influence on the overall chemical behavior.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for understanding their potential applications and behavior under different conditions. Studies like those conducted by Hao et al. (2017) provide insights into these aspects (Hao et al., 2017).
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity, stability, and interactions with other molecules, is essential. Patterson et al. (1992) offer an example of such analysis in their synthesis and evaluation of a related isoxazole compound (Patterson et al., 1992).
Wissenschaftliche Forschungsanwendungen
Isoxazol Derivatives in Immunosuppression and Pyrimidine Synthesis :Isoxazole derivatives, including compounds similar to the one , have been shown to impact mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine nucleotide synthesis. This effect is significant as pyrimidine nucleotides are vital for normal immune cell functions. These findings suggest potential applications in immunosuppression and the modulation of pyrimidine synthesis (Knecht & Löffler, 1998).
Development of Fluorinated Benzothiazoles as Antitumor Agents :Fluorinated benzothiazoles, structurally similar to the compound , have been synthesized and evaluated for their antitumor properties. These compounds showed potent cytotoxicity against certain breast cancer cell lines, suggesting their potential as antitumor agents (Hutchinson et al., 2001).
Aromatic Polyamides with Ether and Fluoroisopropylidene Links :Studies have been conducted on aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene links, which include fluorophenyl groups. These polymers demonstrate solubility in polar solvents and thermal stability, indicating potential applications in materials science (Hsiao & Yu, 1996).
Antimicrobial and Antitubercular Activities of Isoxazole Derivatives :Research on isoxazole derivatives, similar to the compound in focus, reveals antimicrobial and antitubercular activities. These findings open up potential applications in the development of new antimicrobial agents (Shingare et al., 2018).
Fluorescence Studies in Thiadiazole Derivatives :Fluorescence analyses of thiadiazole derivatives, which are structurally related to the compound , have been conducted. These studies, focusing on the effects of molecular aggregation, are crucial for understanding the optical properties of these compounds and their potential applications in fluorescence-based technologies (Matwijczuk et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-20(12-7-3-2-4-8-12)17(21)16-11-15(19-22-16)13-9-5-6-10-14(13)18/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPYCCIBGZGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-methyl-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)
![2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)
![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)